molecular formula C15H14O3 B132231 Benzyl 2-(4-hydroxyphenyl)acetate CAS No. 27727-37-3

Benzyl 2-(4-hydroxyphenyl)acetate

Cat. No.: B132231
CAS No.: 27727-37-3
M. Wt: 242.27 g/mol
InChI Key: IUGQFMIATSVYLK-UHFFFAOYSA-N
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Description

Benzyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C15H14O3. It is a benzyl ester derivative of 4-hydroxyphenylacetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. It is characterized by its white solid form and has a molecular weight of 242.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(4-hydroxyphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or acid resins can be used to facilitate the esterification reaction. The use of solvents like dichloromethane or ethyl acetate is common to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxyphenyl)acetate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to the hydroxyl group, which can donate electrons to neutralize free radicals. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular receptors and enzymes can modulate signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • Benzyl 4-hydroxybenzoate
  • Benzyl 4-hydroxyphenylpropionate
  • Benzyl 4-hydroxycinnamate

Comparison: Benzyl 2-(4-hydroxyphenyl)acetate is unique due to its specific ester linkage and the position of the hydroxyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, Benzyl 4-hydroxybenzoate has a different ester linkage, which affects its reactivity and applications. Similarly, Benzyl 4-hydroxyphenylpropionate and Benzyl 4-hydroxycinnamate have variations in their carbon chain length and double bond presence, influencing their chemical behavior and uses .

Properties

IUPAC Name

benzyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGQFMIATSVYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455486
Record name Benzyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27727-37-3
Record name Benzyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (50% w/w dispersion in mineral oil, 3.7 g) was treated under argon with repeated washes of hexane. The oil-free residue was suspended in dry DMF (100 ml) and 4-hydroxyphenylacetic acid (13.0 g) was added portionwise to the stirred cooled (4° C.) mixture. After 30 minutes, benzyl bromide (9.2 ml) was added dropwise and, after a further 1 hour at 4° C., stirring was continued overnight at ambient temperature. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and water. The aqueous phase was re-extracted with further ethyl acetate and the combined organic extracts washed with water and brine, then dried (MgSO4) and evaporated. The crystalline residue gave benzyl 4-hydroxyphenylacetate, 17.8 g, as off-white crystals: m.p. 70°-72° C.; NMR (CDCl3) δ 7.32(5H, m), 7.14(2H, d), 6.76(2H, d), 5.12(2H, s), 3.59(2H, s); m/e 242 (M.)+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 2-(4-hydroxyphenyl)acetic acid in DMF cooled to 0° C. was added K2CO3 and the solution was stirred for 30 min. Then, benzyl bromide was added and the solution stirred at 0° C. and was allowed to slowly warm to 15-20° C. After all the ice was melted the solution was poured into NH4Cl(sat) and extracted with EtOAc. The combined organics were dried (Na2SO4), filtered, and evaporated. Column chromatography (SiO2, 0-35% EtOAc/Hex) gave pure benzyl 2-(4-hydroxyphenyl)acetate (E301).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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